![molecular formula C4H5FO2S B2809251 Cyclopropylidenemethanesulfonyl fluoride CAS No. 1909317-04-9](/img/structure/B2809251.png)
Cyclopropylidenemethanesulfonyl fluoride
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Overview
Description
Cyclopropylidenemethanesulfonyl fluoride is a chemical compound with the CAS Number: 1909317-04-9 . It has a molecular weight of 136.15 and its IUPAC name is cyclopropylidenemethanesulfonyl fluoride .
Molecular Structure Analysis
The Inchi Code for Cyclopropylidenemethanesulfonyl fluoride is 1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Phase Transfer Catalysis and Benzylic Fluorination
One application involves the use of cyclopropenium ion as a phase transfer catalyst for benzylic fluorination, leading to high yields. The mechanism involves in situ derived cyclopropenium fluoride complexes, with their existence supported by spectroscopic evidence and density functional theory calculations (Dempsey et al., 2018).
Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis
Another study highlights a novel, environmentally benign electrochemical approach to prepare sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method displays a broad substrate scope and eliminates the need for additional oxidants or catalysts (Laudadio et al., 2019).
Development of Anhydrous Tetraalkylammonium Fluoride Salts
Research has also focused on the in situ generation of anhydrous fluoride salts for nucleophilic aromatic substitution (SNAr) reactions. Various combinations of nucleophiles and fluorine-containing electrophiles have been shown to be effective for this transformation (Cismesia et al., 2017).
Visible-Light-Mediated Synthesis of Aliphatic Sulfonyl Fluorides
A study presents a visible-light-mediated decarboxylative fluorosulfonylethylation method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This metal-free approach allows for rapid, diverse modifications of amino acids, peptides, and drugs, expanding the toolkit for sulfonyl fluoride compound libraries (Xu et al., 2019).
Nucleophilic Fluorination with Aqueous Bifluoride
Furthermore, the nucleophilic fluorination of sulfonyl chlorides, acyl chlorides, and alkyl sulfonates with potassium bifluoride has been explored, showcasing a high selectivity and efficiency under specific catalytic conditions (Talko & Barbasiewicz, 2018).
Radical Approaches to Fluorosulfonylation
Radical fluorosulfonylation methods have been developed for creating alkenylsulfonyl fluorides from alkenes and alkynes, highlighting a new avenue for synthesizing compounds with potential applications in drug discovery and chemical biology (Nie et al., 2021).
Future Directions
properties
IUPAC Name |
cyclopropylidenemethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDPHLCMMAHZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylidenemethanesulfonyl fluoride |
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